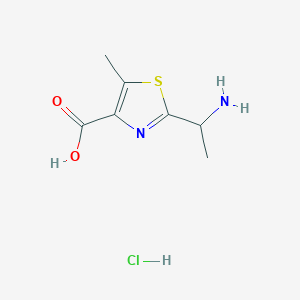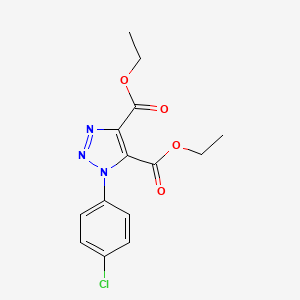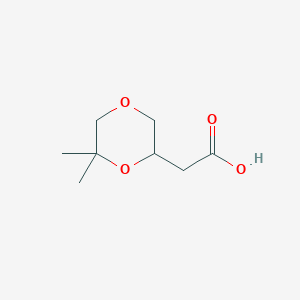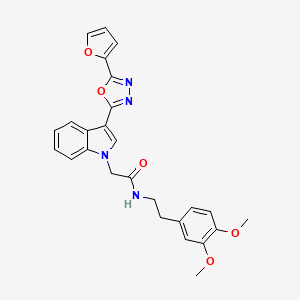![molecular formula C21H23ClF2N4O2S B2594353 N-(2-(4-(4,6-Difluorbenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)-2-phenoxyacetamid-Hydrochlorid CAS No. 1216615-46-1](/img/structure/B2594353.png)
N-(2-(4-(4,6-Difluorbenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)-2-phenoxyacetamid-Hydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)-2-phenoxyacetamide hydrochloride is a synthetic compound known for its potential applications in medicinal chemistry. This compound features a complex structure that includes a benzo[d]thiazole ring, a piperazine moiety, and a phenoxyacetamide group, making it a versatile molecule for various biochemical and pharmacological studies.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, N-(2-(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)-2-phenoxyacetamide hydrochloride has been studied for its potential as an enzyme inhibitor. It can interact with specific enzymes, altering their activity and providing insights into enzyme function and regulation .
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It has shown promise in preclinical studies as an anti-inflammatory and anticancer agent, due to its ability to modulate specific molecular pathways .
Industry
Industrially, the compound can be used in the development of new pharmaceuticals and agrochemicals. Its versatile reactivity makes it a valuable intermediate in the synthesis of various active ingredients .
Wirkmechanismus
Target of Action
Compounds with a similar benzothiazole structure have been found to inhibit the cyclooxygenase (cox) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid into thromboxane, prostaglandins, and prostacyclin .
Biochemical Pathways
Similar benzothiazole compounds have been found to inhibit the cyclooxygenase pathway , which is involved in the production of prostaglandins and other inflammatory mediators.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)-2-phenoxyacetamide hydrochloride typically involves multiple steps:
-
Formation of the Benzo[d]thiazole Core: : The initial step involves the synthesis of the 4,6-difluorobenzo[d]thiazole core. This can be achieved by reacting 4,6-difluoro-2-aminobenzothiazole with appropriate reagents under controlled conditions .
-
Piperazine Derivatization: : The benzo[d]thiazole derivative is then reacted with piperazine to introduce the piperazine moiety. This step often requires the use of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the reaction .
-
Attachment of the Phenoxyacetamide Group: : The final step involves the attachment of the phenoxyacetamide group to the piperazine derivative. This is typically done by reacting the intermediate with phenoxyacetyl chloride in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry techniques, and rigorous purification processes such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the benzo[d]thiazole ring, which can be catalyzed by oxidizing agents like hydrogen peroxide or potassium permanganate .
-
Reduction: : Reduction reactions can occur at the piperazine moiety, often using reducing agents such as lithium aluminum hydride or sodium borohydride .
-
Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the fluorine atoms on the benzo[d]thiazole ring. Common nucleophiles include amines and thiols .
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide: This compound also features a benzo[d]thiazole ring but has different substituents, leading to distinct biological activities.
N-(benzo[d]thiazol-2-yl)-2-(phenylamino)benzamides: These derivatives share the benzo[d]thiazole core but differ in their side chains, affecting their reactivity and applications.
Uniqueness
N-(2-(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)-2-phenoxyacetamide hydrochloride is unique due to its combination of a benzo[d]thiazole ring, piperazine moiety, and phenoxyacetamide group. This structure provides a unique set of chemical and biological properties, making it a valuable compound for research and development .
Eigenschaften
IUPAC Name |
N-[2-[4-(4,6-difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]ethyl]-2-phenoxyacetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F2N4O2S.ClH/c22-15-12-17(23)20-18(13-15)30-21(25-20)27-10-8-26(9-11-27)7-6-24-19(28)14-29-16-4-2-1-3-5-16;/h1-5,12-13H,6-11,14H2,(H,24,28);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFYDQQSGPGYFKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)COC2=CC=CC=C2)C3=NC4=C(C=C(C=C4S3)F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClF2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-chlorophenyl)-5-[(2,4-dichlorophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2594271.png)
![2-[(E)-(2-mercapto-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]benzoic acid](/img/new.no-structure.jpg)

![1-(4-bromophenyl)-N-[[3-(trifluoromethyl)phenyl]methyl]pyrrole-2-carboxamide](/img/structure/B2594275.png)

![6-ethoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2594279.png)
![N-(2-methoxyethyl)-4-[(2-{[(3-methylphenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]benzamide](/img/structure/B2594280.png)
![Ethyl 2-[3-(trifluoromethyl)phenyl]ethanecarboximidate hydrochloride](/img/structure/B2594281.png)
![N-[(2-methyl-1H-indol-5-yl)methyl]-4-phenylbutanamide](/img/structure/B2594285.png)




